2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one is a compound that features an imidazole ring, a common structural motif in many biologically active molecules The imidazole ring is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one typically involves the formation of the imidazole ring followed by functionalization at specific positions One common method includes the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles such as alkyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: Shares the imidazole ring but lacks the amino and carbonyl functional groups.
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Uniqueness
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and development.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-1-(3-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-9-4-8-3-5(9)6(10)2-7/h3-4H,2,7H2,1H3 |
InChI Key |
YHBHGLUYEVOXDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.